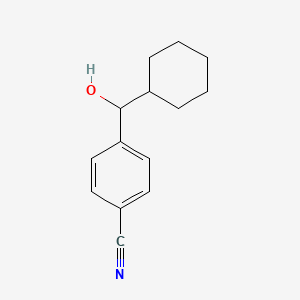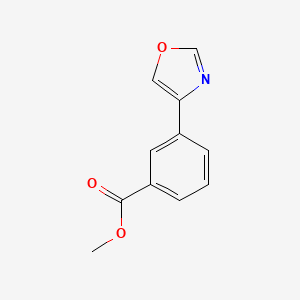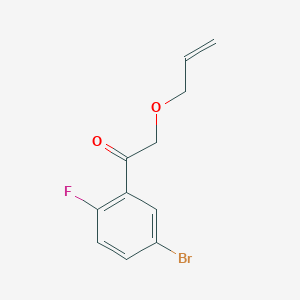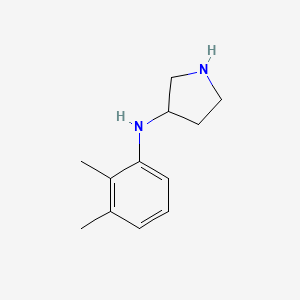![molecular formula C9H18N2O3 B8564146 methyl 2-[(2S)-2-amino-4-methylpentanamido]acetate](/img/structure/B8564146.png)
methyl 2-[(2S)-2-amino-4-methylpentanamido]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucylglycine methyl ester is a dipeptide ester composed of leucine and glycine, with a methyl ester group attached to the glycine residue
準備方法
Synthetic Routes and Reaction Conditions
L-Leucylglycine methyl ester can be synthesized through the esterification of leucine and glycine. One common method involves the use of trimethylchlorosilane in methanol to esterify the amino acids . The reaction typically proceeds under mild conditions and yields the desired ester in good to excellent yields.
Industrial Production Methods
Industrial production of L-Leucylglycine methyl ester often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
L-Leucylglycine methyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Produces leucine, glycine, and methanol.
Oxidation and Reduction: Depending on the specific conditions, various oxidized or reduced forms of the compound can be obtained.
科学的研究の応用
L-Leucylglycine methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential in drug delivery systems and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用機序
L-Leucylglycine methyl ester exerts its effects primarily through its interaction with cellular enzymes and receptors. It is taken up by cells via receptor-mediated endocytosis and converted into active forms by dipeptidyl peptidase I in lysosomes . This conversion leads to the rupture of lysosomes and subsequent activation of apoptotic pathways, including the activation of caspase-3-like proteases and DNA fragmentation .
類似化合物との比較
Similar Compounds
L-Leucine methyl ester: A simpler ester of leucine, used in similar applications but lacks the glycine residue.
L-Leucyl-L-leucine methyl ester: Another dipeptide ester with two leucine residues, known for its lysosomotropic properties.
Uniqueness
Its ability to induce apoptosis through lysosomal disruption sets it apart from other similar compounds .
特性
分子式 |
C9H18N2O3 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
methyl 2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetate |
InChI |
InChI=1S/C9H18N2O3/c1-6(2)4-7(10)9(13)11-5-8(12)14-3/h6-7H,4-5,10H2,1-3H3,(H,11,13)/t7-/m0/s1 |
InChIキー |
QWZYDRRCPIDYNS-ZETCQYMHSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)OC)N |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[4-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B8564074.png)

![4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B8564088.png)







![Methyl 3-{4-[(6-hydroxyhexyl)oxy]phenyl}prop-2-enoate](/img/structure/B8564147.png)


